Ethyl 3H-benzo[e]indole-2-carboxylate
Overview
Description
Ethyl 3H-benzo[e]indole-2-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3H-benzo[e]indole-2-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole ring system . The reaction conditions often require heating and the presence of a dehydrating agent to drive the cyclization to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less toxic solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3H-benzo[e]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and sulfonyl chlorides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in halogenated or sulfonated derivatives .
Scientific Research Applications
Ethyl 3H-benzo[e]indole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3H-benzo[e]indole-2-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. This binding can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity . The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Ethyl indole-2-carboxylate: Another ester derivative of indole, known for its use in organic synthesis and medicinal chemistry.
Methyl indole-2-carboxylate: Similar to ethyl indole-2-carboxylate but with a methyl ester group, used in similar applications.
Indole-3-acetic acid: A naturally occurring plant hormone with significant biological activity.
Uniqueness
Ethyl 3H-benzo[e]indole-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzo[e]indole core differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Biological Activity
Ethyl 3H-benzo[e]indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features an ethyl ester group attached to the carboxylic acid, contributing to its solubility and biological activity. The indole core is known for its role in various pharmacological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulate receptor functions , leading to alterations in cellular signaling pathways. For instance, it has been noted that indole derivatives can inhibit enzymes by occupying their active sites or altering receptor conformations, which subsequently triggers downstream signaling cascades .
Antiviral Activity
Research has demonstrated that derivatives of indole-2-carboxylic acid, including this compound, exhibit antiviral properties. A study indicated that certain indole derivatives effectively inhibit HIV-1 integrase activity, with some compounds showing IC50 values as low as 0.13 μM . This suggests a potential application in developing antiviral therapies.
Anticancer Properties
Indole derivatives have also shown promise as anticancer agents. A series of synthesized compounds derived from indole exhibited significant antiproliferative activities against various cancer cell lines, including A549 lung cancer cells. The compounds were evaluated for their minimum inhibitory concentrations (MIC), with some demonstrating low MIC values against resistant strains .
Antibacterial Activity
The antibacterial properties of this compound have been explored in various studies. For example, certain analogs displayed potent activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values reported as low as 1 μg/mL . This highlights the compound's potential as a therapeutic agent against bacterial infections.
Table 1: Biological Activity Profiles of Indole Derivatives
Compound | Activity Type | Target Organism/Enzyme | IC50/MIC Value |
---|---|---|---|
This compound | Antiviral | HIV-1 Integrase | 0.13 μM |
Indole derivative A | Anticancer | A549 Cancer Cells | <1 μg/mL |
Indole derivative B | Antibacterial | MRSA | 1 μg/mL |
Indole derivative C | Antibacterial | E. coli | Inactive |
Case Studies
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of various indole derivatives, this compound was found to inhibit HIV-1 integrase effectively. The binding conformation analysis revealed that the compound chelates Mg²⁺ ions within the active site of the integrase, disrupting its function and preventing viral replication .
Case Study 2: Anticancer Activity
Another investigation assessed the antiproliferative effects of several indole derivatives on different cancer cell lines. This compound exhibited significant growth inhibition in A549 cells, suggesting its potential as a lead compound for further development in cancer therapy .
Properties
IUPAC Name |
ethyl 3H-benzo[e]indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)14-9-12-11-6-4-3-5-10(11)7-8-13(12)16-14/h3-9,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNWVDAWTJDZLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326657 | |
Record name | NSC607746 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52280-52-1 | |
Record name | NSC607746 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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